{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol
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Overview
Description
{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a methoxyphenyl group attached to a methanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol typically involves the reaction of 4-chlorothiophenol with 4-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol or methanol under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol: Similar structure but lacks the methoxy group.
{2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one}: Contains a ketone group instead of a methanol group.
4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol: More complex structure with additional functional groups.
Uniqueness
{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol is unique due to the presence of both the methoxy and sulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
54506-88-6 |
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Molecular Formula |
C14H13ClO2S |
Molecular Weight |
280.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)sulfanyl-4-methoxyphenyl]methanol |
InChI |
InChI=1S/C14H13ClO2S/c1-17-12-5-2-10(9-16)14(8-12)18-13-6-3-11(15)4-7-13/h2-8,16H,9H2,1H3 |
InChI Key |
JTTOSOAWIHSLEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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